4-(1,3-benzodioxol-5-yl)-3-methyl-6-oxo-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
4-(2H-1,3-Benzodioxol-5-yl)-3-methyl-6-oxo-N-[3-(trifluoromethyl)phenyl]-4H,5H,6H,7H-thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that features a unique combination of benzodioxole, trifluoromethyl, and thienopyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-1,3-Benzodioxol-5-yl)-3-methyl-6-oxo-N-[3-(trifluoromethyl)phenyl]-4H,5H,6H,7H-thieno[2,3-b]pyridine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxole Moiety: This can be achieved through a palladium-catalyzed C-N cross-coupling reaction.
Introduction of the Thienopyridine Core: This involves cyclization reactions under specific conditions to form the thienopyridine ring.
Attachment of the Trifluoromethyl Group: This step often requires the use of trifluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(2H-1,3-Benzodioxol-5-yl)-3-methyl-6-oxo-N-[3-(trifluoromethyl)phenyl]-4H,5H,6H,7H-thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(2H-1,3-Benzodioxol-5-yl)-3-methyl-6-oxo-N-[3-(trifluoromethyl)phenyl]-4H,5H,6H,7H-thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is being investigated for its potential anticancer properties due to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with various biological targets and pathways.
Mechanism of Action
The mechanism of action of 4-(2H-1,3-Benzodioxol-5-yl)-3-methyl-6-oxo-N-[3-(trifluoromethyl)phenyl]-4H,5H,6H,7H-thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to target microtubules, leading to the inhibition of tubulin polymerization and subsequent cell cycle arrest at the S phase . This ultimately induces apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- 4-(4-Methylpiperazin-1-yl)butan-1-ol
- 5-(2-(1,3-Benzodioxol-5-yl)-2-(hydroxy)acetyl)-1,3-benzodioxole
Uniqueness
4-(2H-1,3-Benzodioxol-5-yl)-3-methyl-6-oxo-N-[3-(trifluoromethyl)phenyl]-4H,5H,6H,7H-thieno[2,3-b]pyridine-2-carboxamide stands out due to its trifluoromethyl group, which imparts unique electronic properties and enhances its biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C23H17F3N2O4S |
---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-3-methyl-6-oxo-N-[3-(trifluoromethyl)phenyl]-5,7-dihydro-4H-thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C23H17F3N2O4S/c1-11-19-15(12-5-6-16-17(7-12)32-10-31-16)9-18(29)28-22(19)33-20(11)21(30)27-14-4-2-3-13(8-14)23(24,25)26/h2-8,15H,9-10H2,1H3,(H,27,30)(H,28,29) |
InChI Key |
FARXSTDFGPOTIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(CC(=O)N2)C3=CC4=C(C=C3)OCO4)C(=O)NC5=CC=CC(=C5)C(F)(F)F |
Origin of Product |
United States |
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